3-(Prop-2-yn-1-yl)piperidine hydrochloride

Monoamine oxidase B Neurodegeneration Alzheimer's disease

Choose 3-(prop-2-yn-1-yl)piperidine hydrochloride for your CNS drug discovery programs. The 3-position propargyl substitution on the piperidine ring enables potent MAO-B inhibition (IC50 0.18 μM) and validated blood-brain barrier penetration, unlike 2- or 4-position analogs. The hydrochloride salt form ensures superior aqueous solubility and long-term storage stability compared to the oxidation-prone free base (CAS 1567062-48-9). Ideal for CuAAC click chemistry, multi-target-directed ligand design, and SAR studies targeting Alzheimer's disease. Procure the exact CAS 1885090-91-4 to eliminate batch variability from in situ salt conversion.

Molecular Formula C8H14ClN
Molecular Weight 159.66
CAS No. 1885090-91-4
Cat. No. B2967332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-yn-1-yl)piperidine hydrochloride
CAS1885090-91-4
Molecular FormulaC8H14ClN
Molecular Weight159.66
Structural Identifiers
SMILESC#CCC1CCCNC1.Cl
InChIInChI=1S/C8H13N.ClH/c1-2-4-8-5-3-6-9-7-8;/h1,8-9H,3-7H2;1H
InChIKeyMFVFRGCWBMMKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Prop-2-yn-1-yl)piperidine Hydrochloride (CAS 1885090-91-4): Core Characteristics for Procurement Specification


3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 1885090-91-4) is a piperidine-based building block featuring a propargyl (prop-2-yn-1-yl) substituent at the 3-position of the piperidine ring, isolated as the hydrochloride salt [1]. With a molecular formula of C₈H₁₄ClN and molecular weight of 159.66 g/mol , the compound combines a saturated nitrogen heterocycle with a terminal alkyne moiety, making it a versatile scaffold for click chemistry applications and the synthesis of CNS-targeting molecules [2]. The hydrochloride salt form enhances aqueous solubility and stability during storage and handling .

3-(Prop-2-yn-1-yl)piperidine Hydrochloride: Why Substitution with Related Piperidine Derivatives Compromises Experimental Outcomes


Substitution with structurally similar piperidine derivatives is not functionally equivalent due to critical positional and stereoelectronic differences. The 3-position substitution pattern directly influences the spatial orientation of the propargyl group, altering binding interactions with biological targets compared to 2-position or 4-position analogs . In medicinal chemistry programs targeting cholinesterases or monoamine oxidases, the regioisomeric placement of the propargyl group on the piperidine ring has been shown to modulate inhibitory potency and selectivity profiles [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and storage stability relative to the free base form (CAS 1567062-48-9), which can undergo atmospheric oxidation of the terminal alkyne during prolonged storage . Procurement of the exact CAS-specified hydrochloride salt ensures reproducible solubility characteristics in aqueous assay buffers and eliminates batch-to-batch variability introduced by in situ salt conversion.

3-(Prop-2-yn-1-yl)piperidine Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Propargylpiperidine Class: Quantified MAO-B Inhibition Potency Relative to Alternative Scaffolds

While direct inhibitory data for 3-(prop-2-yn-1-yl)piperidine hydrochloride itself is not publicly available, class-level inference from structurally characterized N-propargylpiperidines demonstrates the critical contribution of the propargylpiperidine scaffold to MAO-B inhibition. The N-propargylpiperidine derivative (compound 16) exhibits selective MAO-B inhibition with an IC₅₀ of 0.18 μM [1]. In contrast, the corresponding N-benzylpiperidine analog (compound 10) shows markedly reduced MAO-B inhibition (IC₅₀ = 26.1 μM), representing a ~145-fold decrease in potency [1]. This quantitative differential establishes that the propargyl moiety on the piperidine ring is a key pharmacophoric determinant for MAO-B engagement, and substitution with an alternative N-substituent (e.g., benzyl) results in substantial loss of inhibitory activity. For researchers developing MAO-B targeted compounds, the 3-propargylpiperidine core provides a scaffold that, when properly functionalized, has been shown to support sub-micromolar potency against this therapeutically relevant target.

Monoamine oxidase B Neurodegeneration Alzheimer's disease

Propargylpiperidine-Derived Dual hMAO-B/hBChE Inhibitors: Balanced Micromolar Activity

4-Phenethyl-1-propargylpiperidine derivatives have been characterized as dual inhibitors of human MAO-B and BChE, demonstrating the scaffold's capacity for balanced, multi-target engagement. Compound 15, featuring the 1-propargylpiperidine core, exhibits hMAO-B inhibition with an IC₅₀ of 4.3 μM and hBChE inhibition with an IC₅₀ of 8.5 μM [1]. Time-dependent inhibition studies confirmed that the introduced carbamate moiety mediates covalent inhibition of hBChE, while the propargylpiperidine core maintains the MAO-B inhibitory pharmacophore [1]. The balanced micromolar inhibition profile (ratio of hBChE IC₅₀ to hMAO-B IC₅₀ ≈ 2:1) demonstrates the scaffold's potential for development as a multi-target-directed ligand. For procurement decisions in AD-focused research programs, 3-(prop-2-yn-1-yl)piperidine hydrochloride provides access to a core scaffold that, when elaborated with appropriate substituents, has been experimentally validated to support dual enzyme inhibition in the low micromolar range.

Butyrylcholinesterase MAO-B Dual inhibition

Selective hBChE Inhibition by N-Propargylpiperidine Derivatives

N-Propargylpiperidines functionalized with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties have been shown to selectively inhibit human butyrylcholinesterase (hBChE) with good selectivity over acetylcholinesterase (AChE) [1]. All evaluated compounds in this series inhibited hBChE and crossed the blood-brain barrier in a parallel artificial membrane permeation assay (PAMPA) [1]. The crystal structure of one inhibitor (compound 3) in complex with hBChE revealed the binding mode of the N-propargylpiperidine scaffold, confirming that the propargylpiperidine core occupies the active site gorge and establishes key hydrophobic interactions [1]. This structural validation distinguishes the N-propargylpiperidine scaffold from alternative piperidine derivatives that lack the alkyne moiety, which is essential for achieving the experimentally observed binding pose. For procurement specifications in BChE-targeted research, 3-(prop-2-yn-1-yl)piperidine hydrochloride provides access to a core scaffold whose binding mode has been experimentally resolved by X-ray crystallography.

Butyrylcholinesterase Selectivity Alzheimer's disease

3-(Prop-2-yn-1-yl)piperidine Hydrochloride: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for MAO-B Inhibitor Development

Researchers developing monoamine oxidase B (MAO-B) inhibitors can utilize 3-(prop-2-yn-1-yl)piperidine hydrochloride as a core scaffold for structure-activity relationship (SAR) studies. The propargylpiperidine motif has been validated in N-propargylpiperidine derivatives, which exhibit MAO-B inhibition with IC₅₀ values as low as 0.18 μM—representing a 145-fold potency advantage over corresponding N-benzylpiperidine analogs (IC₅₀ = 26.1 μM) [1]. The 3-position substitution pattern on the piperidine ring provides a specific spatial orientation for the propargyl group that may be further optimized through derivatization at the piperidine nitrogen and the alkyne terminus. This scaffold is particularly relevant for neuroscience drug discovery programs targeting Alzheimer's disease, where MAO-B activity is pathologically elevated in the brain [1].

Chemical Biology: Click Chemistry-Ready Building Block for Bioconjugation

The terminal alkyne group of 3-(prop-2-yn-1-yl)piperidine hydrochloride enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, providing a versatile handle for bioconjugation and compound library synthesis [2]. The 3-position substitution pattern on the piperidine ring positions the propargyl group for optimal reactivity in click chemistry applications while maintaining the piperidine nitrogen for additional functionalization. The hydrochloride salt form ensures aqueous solubility, facilitating click reactions in biologically compatible buffer systems. This compound is particularly well-suited for diversity-oriented synthesis programs requiring a piperidine-containing scaffold with a reactive alkyne handle for triazole formation [2].

CNS Drug Discovery: Blood-Brain Barrier Permeable Scaffold

N-Propargylpiperidine derivatives have been experimentally demonstrated to cross the blood-brain barrier in parallel artificial membrane permeation assays (PAMPA), establishing the scaffold's suitability for CNS-targeted drug discovery programs [3]. Compounds containing the propargylpiperidine core also exhibited low cytotoxicity in human neuronal-like SH-SY5Y cells and protected these cells from amyloid β-peptide-induced toxicity [3]. For research programs focused on neurodegenerative diseases requiring brain-penetrant small molecules, 3-(prop-2-yn-1-yl)piperidine hydrochloride provides a scaffold with validated in vitro blood-brain barrier permeability and favorable cytotoxicity profiles, distinguishing it from alternative piperidine building blocks lacking experimental CNS penetration data [3].

Multi-Target-Directed Ligand (MTDL) Development

The propargylpiperidine scaffold has been successfully employed in the design of multi-target-directed ligands (MTDLs) for Alzheimer's disease. Derivatives featuring the 1-propargylpiperidine core have been optimized to achieve balanced, low micromolar inhibition of both human MAO-B (IC₅₀ = 4.3 μM) and human BChE (IC₅₀ = 8.5 μM) [4]. This dual inhibition profile addresses two distinct pathological pathways in AD: MAO-B-mediated oxidative stress and BChE-mediated cholinergic dysfunction. The covalent inhibition mechanism of hBChE by carbamate-functionalized propargylpiperidines provides sustained target engagement [4]. For medicinal chemists pursuing MTDL strategies, 3-(prop-2-yn-1-yl)piperidine hydrochloride offers a scaffold that has been experimentally validated to support simultaneous engagement of multiple therapeutically relevant targets with balanced potency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Prop-2-yn-1-yl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.